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Introduction

Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in DNA and RNA metabolism.[1]
[2] Possessing two RNA recognition motifs (RRMs) and two zinc finger domains, MATR3 is
involved in various cellular processes, including transcription, mRNA stabilization, and, notably,
the regulation of alternative splicing.[3][4] Dysregulation of MATRS3 function and mutations in
the MATRS3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral
sclerosis (ALS) and distal myopathies.[4][5][6] A significant aspect of MATR3's function is its
role as a splicing regulator, predominantly acting as a repressor of exon inclusion.[1][2][5][7]

These application notes provide a detailed overview of the current methodologies employed to
investigate MATR3-mediated alternative splicing events. The protocols outlined below are
designed to guide researchers in identifying MATR3-regulated splice variants, mapping its RNA
binding sites, and quantifying changes in splicing patterns.

Data Presentation
Table 1: Summary of MATR3-regulated Alternative
Splicing Events

This table summarizes typical quantitative data obtained from transcriptome-wide analysis
following MATR3 knockdown in human cell lines.
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Table 2: Key Protein Interactors of Matrin 3 in Splicing

Regulation

This table highlights some of the key proteins that interact with MATR3 to regulate alternative

splicing.
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Interacting Protein

Functional
Relationship

Method of
Identification

Reference

Polypyrimidine tract-
binding protein (PTB)

Co-regulation of a
subset of alternative
splicing events.
MATRS interacts with
the second RRM
domain of PTB.

GST pull-down, Mass

Spectrometry

[1](10]

TDP-43

Both are RNA-binding
proteins implicated in
ALS; potential for
overlapping regulatory

networks.

Interactome studies

[1]

hnRNP L

Interacts with MATRS3,
suggesting a role in

splicing regulation.

Interactome studies

[1]

Raverl

Identified in a pull-
down with PTB's
RRM2 domain
alongside MATR3.

GST pull-down, Mass

Spectrometry

[10]

Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of Matrin 3

This protocol describes the transient knockdown of MATR3 in a human cell line (e.g., HeLa or

SH-SY5Y) to study its impact on alternative splicing.

Materials:

e Hela or SH-SY5Y cells

e Opti-MEM I Reduced Serum Medium

 Lipofectamine RNAIMAX Transfection Reagent
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o SiRNA targeting MATR3 (validated sequences)

e Non-targeting control sSiRNA

e Complete growth medium (e.g., DMEM with 10% FBS)
o 6-well tissue culture plates

» Reagents for RNA extraction (e.g., TRIzol)

o Reagents for protein extraction and Western blotting (e.g., RIPA buffer, primary and
secondary antibodies)

Procedure:

o Cell Seeding: The day before transfection, seed 2.5 x 1075 cells per well in a 6-well plate
with complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.

o siRNA-Lipofectamine Complex Preparation:

o For each well, dilute 50 pmol of SIRNA (MATR3-targeting or non-targeting control) into 100
uL of Opti-MEM.

o In a separate tube, add 5 pL of Lipofectamine RNAIMAX to 100 pL of Opti-MEM and
incubate for 5 minutes at room temperature.

o Combine the diluted siRNA and diluted Lipofectamine RNAIMAX. Mix gently and incubate
for 20 minutes at room temperature to allow for complex formation.

o Transfection: Add the 200 pL siRNA-lipid complex drop-wise to each well. Gently rock the
plate to ensure even distribution.

e |ncubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
e Harvesting:

o For RNA analysis: Aspirate the medium, wash with PBS, and lyse the cells directly in the
well using 1 mL of TRIzol reagent. Proceed with RNA extraction according to the
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manufacturer's protocol.

o For protein analysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells
using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and
clarify by centrifugation.

¢ Validation of Knockdown:

o gRT-PCR: Analyze MATR3 mRNA levels in the extracted RNA to confirm transcriptional
knockdown.

o Western Blot: Analyze MATR3 protein levels in the cell lysate to confirm protein depletion.

[2]19]

Protocol 2: Photoactivatable-Ribonucleoside-Enhanced
Crosslinking and Immunoprecipitation (PAR-CLIP)

This protocol identifies the direct RNA binding sites of MATR3 at nucleotide resolution.[8]

Materials:

Human cell line (e.g., HCT116)

¢ 4-thiouridine (4-SU)

e UV crosslinking instrument (365 nm)

e Lysis buffer (e.g., NP-40 based)

e RNase T1

¢ Anti-MATR3 antibody suitable for immunoprecipitation
o Protein A/G magnetic beads

» Alkaline phosphatase

e T4 PNK and radiolabeled ATP (y-32P-ATP)
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RNA ligase

Reagents for SDS-PAGE and autoradiography

Reagents for reverse transcription and PCR

High-throughput sequencing platform

Procedure:

In vivo Labeling: Culture cells in the presence of 100 uM 4-SU for 16 hours to incorporate it
into newly transcribed RNA.

e UV Crosslinking: Wash the cells with PBS and irradiate with 365 nm UV light to induce
crosslinking between 4-SU and interacting proteins.

o Cell Lysis and Partial RNA Digestion: Lyse the cells and treat the lysate with a low
concentration of RNase T1 to partially digest the RNA.

e Immunoprecipitation:

o Incubate the lysate with an anti-MATR3 antibody to capture MATR3-RNA complexes.

o Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

o Wash the beads extensively to remove non-specific binders.

* RNA End-labeling: Dephosphorylate the RNA fragments with alkaline phosphatase and then
radiolabel the 5' ends with T4 PNK and y-32P-ATP.

o Protein-RNA Complex Visualization: Elute the complexes from the beads and run them on an
SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radiolabeled
MATR3-RNA complexes by autoradiography.

e RNA Extraction: Excise the membrane region corresponding to the MATR3-RNA complex
and digest the protein with proteinase K to release the RNA.

 Library Preparation and Sequencing:
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o Ligate 3'and 5' adapters to the RNA fragments.
o Perform reverse transcription and PCR amplification to create a cDNA library.

o Sequence the library using a high-throughput sequencing platform.

» Bioinformatic Analysis: Align the sequencing reads to the reference genome. Identify T-to-C
transitions, which are indicative of 4-SU crosslinking sites, to map the precise binding sites of
MATR3.

Protocol 3: RNA-Seq for Differential Splicing Analysis

This protocol outlines the steps for analyzing alternative splicing changes following MATR3
knockdown using RNA sequencing.

Materials:
» High-quality total RNA from MATR3 knockdown and control cells (from Protocol 1)
 MRNA purification kit (e.g., oligo(dT) magnetic beads)
o RNA fragmentation buffer
o CcDNA synthesis kit
e Adapters for sequencing
o PCR amplification reagents
o High-throughput sequencing platform (e.g., lllumina)
Procedure:
e Library Preparation:
o Isolate mMRNA from total RNA using oligo(dT) beads.

o Fragment the mRNA into smaller pieces.
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o Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by
second-strand cDNA synthesis.

o Perform end-repair, A-tailing, and ligate sequencing adapters.

o Amplify the library by PCR.

e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform,
generating paired-end reads.

» Bioinformatic Analysis:
o Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

o Alignment: Align the reads to a reference genome using a splice-aware aligner such as
STAR or HISAT2.

o Differential Splicing Analysis: Use specialized software to identify and quantify alternative
splicing events.[11][12][13][14] Common tools include:

» rMATS: Detects differential alternative splicing events from replicate RNA-Seq data and
calculates the "Percent Spliced In" (PSI) value.[14]

» MISO: Quantifies the expression of alternatively spliced isoforms and identifies
differentially regulated exons.[12]

» DEXSeq: Tests for differential exon usage between experimental conditions.[12]

o Visualization: Use tools like Sashimi plots to visualize the read coverage and junction
reads for specific alternative splicing events.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for analyzing MATR3-mediated alternative splicing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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